

Gp100 (25-33) T Cell Recognition: A Technical Guide

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Compound of Interest		
Compound Name:	Gp100 (25-33), human	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the recognition of the Gp100 (25-33) epitope by T cells. We delve into the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding and manipulating this key interaction in the context of melanoma immunotherapy.

Core Recognition Mechanism

The recognition of the melanoma-associated antigen Gp100 by CD8+ cytotoxic T lymphocytes (CTLs) is a cornerstone of anti-tumor immunity. Specifically, the Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is a well-characterized epitope restricted by the murine major histocompatibility complex (MHC) class I molecule H-2Db.[1] In humans, other Gp100 epitopes, such as Gp100(280-288) (YLEPGPVTA), are presented by HLA-A*0201.[2][3] [4] The interaction between the T cell receptor (TCR) on a CD8+ T cell and the Gp100 peptide presented by an MHC class I molecule on a melanoma cell is the primary event initiating an anti-tumor immune response.

The affinity of this TCR-pMHC interaction is a critical determinant of T cell activation and subsequent anti-tumor efficacy.[5] Studies have shown that even subtle changes in the peptide sequence can significantly alter TCR binding and T cell function. For instance, altered peptide ligands (APLs) have been developed to enhance the immunogenicity of Gp100 by increasing the stability of the peptide-MHC complex or by optimizing the contacts with the TCR.



Quantitative Analysis of Gp100-TCR Interaction

The biophysical parameters of the TCR-pMHC interaction are crucial for predicting the potency of a T cell response. Surface plasmon resonance (SPR) is a commonly used technique to measure the binding affinity (KD), while functional assays determine the concentration of peptide required for half-maximal T cell activation (EC50).

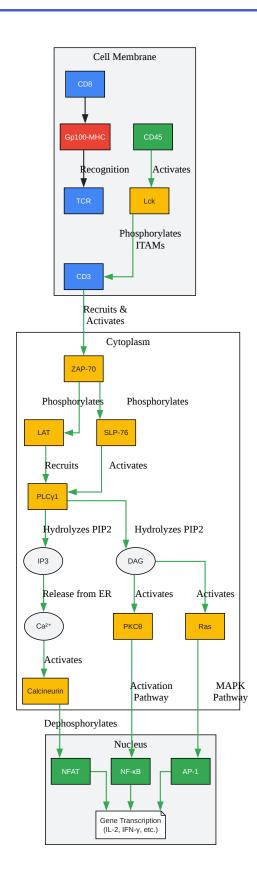
TCR Clone	Peptide	МНС	Binding Affinity (KD) (µM)	T Cell Response (EC50) (nM)	Reference
T4H2	gp100 (209- 217, 2M)	HLA-A <i>0201</i>	1.8 ± 0.6	1.65 (IFN-γ release)	
R6C12	gp100 (209- 217, 2M)	HLA-A0201	37 ± 13	9.6 (IFN-γ release)	
SILv44	gp100 (209- 217, 2M)	HLA-A <i>0201</i>	155 ± 53	30 (IFN-γ release)	
SILv44	gp100 (209- 217, WT)	HLA-A0201	Stronger than T4H2	Higher functional avidity	
T4H2	gp100 (209- 217, WT)	HLA-A*0201	Weaker than SILv44	Lower functional avidity	
PMEL17	gp100 (280- 288, YLE)	HLA-A2	7.6	Not specified	
PMEL17	gp100 (280- 288, YLE-9V)	HLA-A2	6.3	Not specified	
gp100 TCR	gp100 (280- 288, YLE)	HLA-A2	26.5	Not specified	
gp100 TCR	gp100 (280- 288, YLE-9V)	HLA-A2	21.9	Not specified	



Signaling Pathways in Gp100 T Cell Recognition

The binding of the TCR to the Gp100-MHC complex initiates a cascade of intracellular signaling events, leading to T cell activation, proliferation, cytokine production, and cytotoxic activity.





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T Cell Receptor (TCR) signaling cascade upon Gp100-MHC recognition.



Experimental Protocols T Cell Activation Assay (General Protocol)

This protocol outlines a common method for assessing T cell activation by measuring cytokine production or proliferation following stimulation.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
- Antigen-Presenting Cells (APCs) or peptide-pulsed target cells (e.g., T2 cells)
- Gp100 (25-33) peptide
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
- 96-well cell culture plates
- Cytokine detection kit (e.g., ELISA or CBA) or proliferation assay reagents (e.g., [3H]thymidine or CFSE)
- Anti-CD3 and Anti-CD28 antibodies (for positive control)

Procedure:

- · Preparation of Target Cells:
 - If using peptide-pulsed target cells, incubate APCs or T2 cells with varying concentrations of the Gp100 (25-33) peptide for 1-2 hours at 37°C.
 - Wash the cells to remove excess peptide.
- Co-culture:
 - Plate the target cells in a 96-well plate.
 - Add T cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

Foundational & Exploratory





 Include a positive control (e.g., T cells stimulated with anti-CD3/CD28 antibodies) and a negative control (T cells with unpulsed target cells).

Incubation:

Incubate the co-culture for 24-72 hours at 37°C in a 5% CO2 incubator.

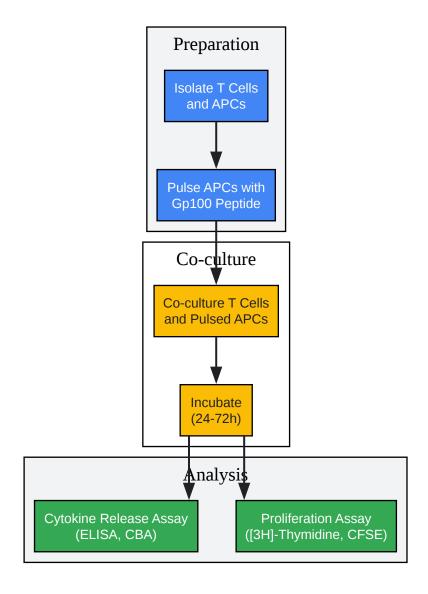
Readout:

 Cytokine Release Assay: Collect the supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α) using ELISA or a cytometric bead array (CBA) according to the manufacturer's instructions.

Proliferation Assay:

- For [3H]-thymidine incorporation, pulse the cells with 1 μCi of [3H]-thymidine for the last 18 hours of culture, then harvest the cells and measure radioactivity.
- For CFSE-based assays, label T cells with CFSE before co-culture and analyze dye dilution by flow cytometry after incubation.





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Experimental workflow for a T cell activation assay.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol provides a general outline for measuring the binding kinetics and affinity between a soluble TCR and a pMHC complex using SPR.

Materials:

• SPR instrument (e.g., Biacore)

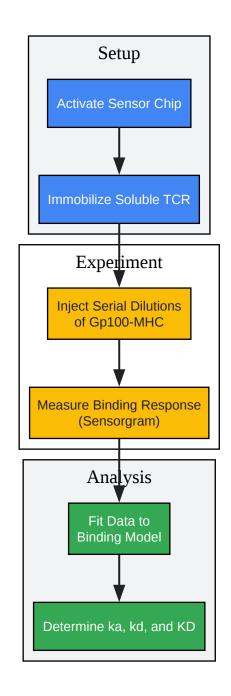


- Sensor chip (e.g., CM5)
- Amine coupling kit
- Soluble, purified TCR and Gp100-MHC complex
- Running buffer (e.g., HBS-EP)

Procedure:

- Chip Preparation:
 - Activate the sensor chip surface using the amine coupling kit.
- · Ligand Immobilization:
 - Immobilize the TCR onto the sensor chip surface. The amount of immobilized protein should be optimized to avoid mass transport limitations.
- Analyte Injection:
 - Inject a series of concentrations of the soluble Gp100-MHC complex (analyte) over the sensor surface at a constant flow rate.
 - Include a buffer-only injection as a reference.
- Data Acquisition:
 - Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).





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Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The recognition of the Gp100 (25-33) epitope by T cells is a complex and highly regulated process. A thorough understanding of the molecular interactions, signaling pathways, and quantitative biophysical parameters is essential for the rational design of novel immunotherapies for melanoma. The experimental protocols and data presented in this guide



provide a solid foundation for researchers and drug development professionals working in this critical area of oncology.

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